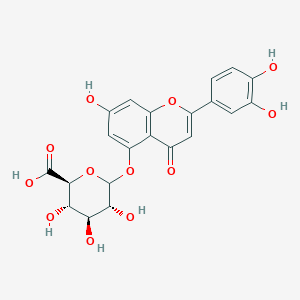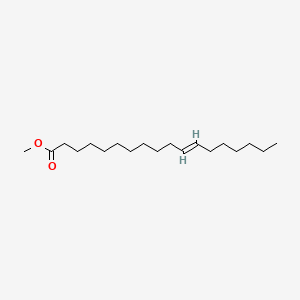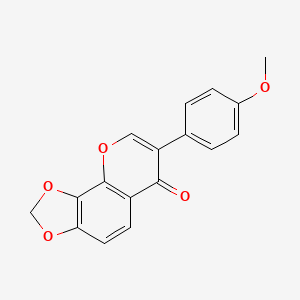![molecular formula C21H16O B600643 phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone CAS No. 36047-01-5](/img/structure/B600643.png)
phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trans-4-Phenylchalcone oxide involves the reaction of 4-phenylbenzaldehyde with acetophenone in the presence of a base, followed by epoxidation of the resulting chalcone. The reaction conditions typically include the use of sodium hydroxide as the base and hydrogen peroxide as the oxidizing agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
trans-4-Phenylchalcone oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: The compound can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trans-4-Phenylchalcone oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide hydrolase inhibitors.
Biology: Employed in studies of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
trans-4-Phenylchalcone oxide exerts its effects by selectively inhibiting trans-styrene oxide hydrolase. This enzyme is involved in the metabolism of epoxides, and its inhibition can lead to the accumulation of epoxide substrates. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Similar compounds to trans-4-Phenylchalcone oxide include other chalcone oxides and epoxide hydrolase inhibitors. These compounds share similar structures and mechanisms of action but may differ in their selectivity and potency. Some examples of similar compounds are:
- trans-Styrene oxide
- trans-β-Ethylstyrene oxide
- Chalcone oxides
trans-4-Phenylchalcone oxide is unique due to its high selectivity and potency as an inhibitor of trans-styrene oxide hydrolase .
Properties
IUPAC Name |
phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMKDUZFGWJAF-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H]3[C@@H](O3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)
